molecular formula C13H13NO4 B1607649 Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 4561-06-2

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No. B1607649
CAS RN: 4561-06-2
M. Wt: 247.25 g/mol
InChI Key: CPLUGKCOXAPMON-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a chemical compound with the linear formula C13H13NO4 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of S-(1,3-dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP), an electrophilic reagent, has been reported . Another study reported the synthesis of a compound by desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate can be represented by the linear formula C13H13NO4 . A related compound, (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, has a molecular formula of C19H18N2O4 and a monoisotopic mass of 338.126648 Da .


Chemical Reactions Analysis

The synthetic applications of SDDP, a related compound, have been investigated, particularly the transfer of the SP(O)(OEt)2 moiety .


Physical And Chemical Properties Analysis

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a white to yellow solid . The 1H NMR of related compounds has been reported, providing insights into their chemical properties .

properties

IUPAC Name

ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLUGKCOXAPMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383888
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

CAS RN

4561-06-2
Record name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure used to prepare 1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester. Thus, a mixture of 100.0 g (0.55 mole) of 3-bromopropionic acid ethyl ester (99%, Aldrich) and 108.7 g (0.58 mole) of potassium phthalimide (98%, Aldrich) in 300 mL of dimethylformamide gave 59.4 g (44%) of crude title compound as an oily residue. A 3.0 g sample of this oil was purified by high-pressure liquid chromatography (Waters Associates Prep LC/System 500A; PrepPak® 500 silica; ethyl acetate-hexanes, 1:10). Fractions containing title compound were combined and the solvents evaporated under reduced pressure to give 2.3 g (77% recovery) of a pale-yellow oil.
[Compound]
Name
1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
108.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Sánchez-Antonio, R González-Olvera… - Tetrahedron, 2019 - Elsevier
The highly diastereoselective synthesis, crystallographic analysis, and full characterization of several novel heterocycle-fused isoindolones is described. The synthetic strategy involves …
Number of citations: 9 www.sciencedirect.com

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